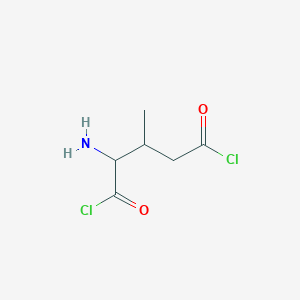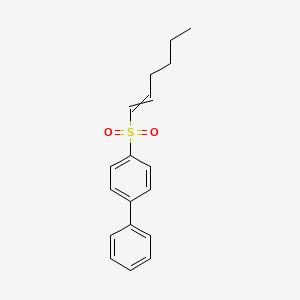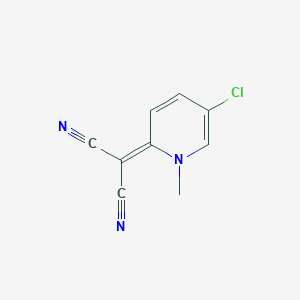
(5-Chloro-1-methylpyridin-2(1H)-ylidene)propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-1-methylpyridin-2(1H)-ylidene)propanedinitrile is a chemical compound with a unique structure that includes a pyridine ring substituted with a chlorine atom and a methyl group, along with a propanedinitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-1-methylpyridin-2(1H)-ylidene)propanedinitrile typically involves the reaction of 5-chloro-1-methylpyridin-2-one with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the ylidene intermediate. The reaction is conducted in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures the reproducibility and scalability of the production process.
化学反応の分析
Types of Reactions
(5-Chloro-1-methylpyridin-2(1H)-ylidene)propanedinitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Condensation Reactions: The propanedinitrile moiety can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Condensation Reactions: Catalysts such as piperidine or pyrrolidine in ethanol or methanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Condensation Reactions: Heterocyclic compounds with extended conjugation.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
科学的研究の応用
(5-Chloro-1-methylpyridin-2(1H)-ylidene)propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (5-Chloro-1-methylpyridin-2(1H)-ylidene)propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as DNA replication or protein synthesis.
類似化合物との比較
Similar Compounds
- 5-Chloro-1-methylpyridin-2-one
- 1-Methylpyridin-2(1H)-ylidene)propanedinitrile
- 5-Bromo-1-methylpyridin-2(1H)-ylidene)propanedinitrile
Uniqueness
(5-Chloro-1-methylpyridin-2(1H)-ylidene)propanedinitrile is unique due to the presence of both a chlorine atom and a propanedinitrile moiety, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
917876-91-6 |
|---|---|
分子式 |
C9H6ClN3 |
分子量 |
191.62 g/mol |
IUPAC名 |
2-(5-chloro-1-methylpyridin-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C9H6ClN3/c1-13-6-8(10)2-3-9(13)7(4-11)5-12/h2-3,6H,1H3 |
InChIキー |
QTWMJKPAFLMSNM-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=CC1=C(C#N)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


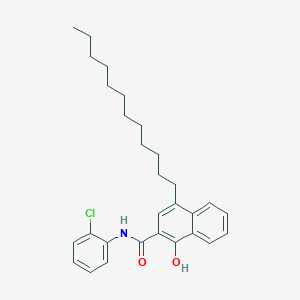
![(3R)-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-4-ium](/img/structure/B15172669.png)
![4-[Bis(pentafluorophenyl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B15172671.png)
![N-[2-(4-Aminophenyl)ethyl]-L-cysteinamide](/img/structure/B15172677.png)
![(3aS,4R,9aS,9bR)-2-(4-fluorophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B15172684.png)
![3-[(Cyclopentylmethyl)amino]-N-(propan-2-yl)benzamide](/img/structure/B15172694.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(3-fluorophenyl)benzamide](/img/structure/B15172710.png)
![1-[1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B15172712.png)
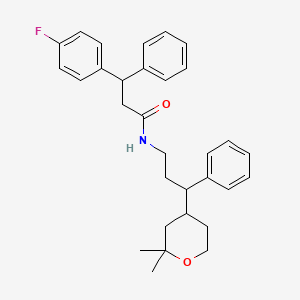
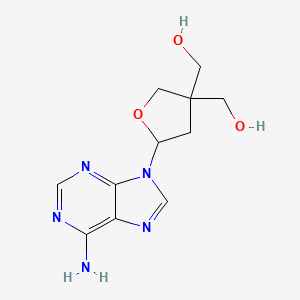
![(3R)-N-{(2S)-3-(1H-indol-3-yl)-1-[(2-methylpropyl)amino]-1-oxopropan-2-yl}-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B15172718.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-amino-3-(3,4-difluorophenyl)propyl]-](/img/structure/B15172724.png)
